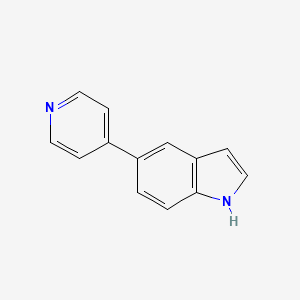

5-(Pyridin-4-yl)-1H-Indol

Übersicht

Beschreibung

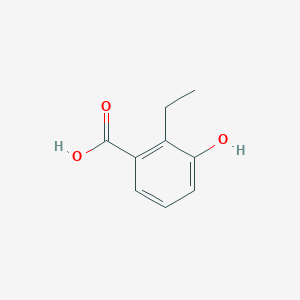

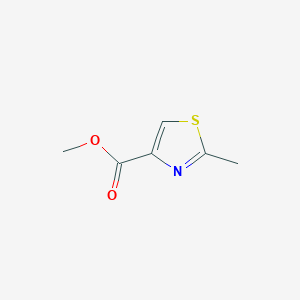

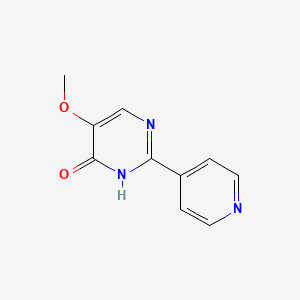

5-(Pyridin-4-yl)-1H-indole, also known as 5-P4I, is a heterocyclic compound derived from pyridine and indole. It is a versatile synthetic building block used in a wide range of chemical and biological applications. 5-P4I has been used as a scaffold for the synthesis of a variety of heterocyclic compounds and as a probe for various biological targets. It has also been used to study the structure and function of proteins and enzymes.

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Mittel für die Parkinson-Krankheit

Die Verbindung wurde bei der Synthese von neuroprotektiven Mitteln eingesetzt, die sich insbesondere auf die Parkinson-Krankheit (PD) richten. Forscher haben Derivate entwickelt, die die Aggregation von α-Synuklein (α-Syn) hemmen, einem Protein, dessen Fehlfaltung und Aggregation Schlüsselfaktoren in der PD-Pathologie sind . Diese Derivate können möglicherweise Neurotoxizität und Neurodegeneration verhindern und bieten einen vielversprechenden Weg für die Behandlung der PD.

Interkalation in geschichteten Materialien für das molekulare Design

“5-(Pyridin-4-yl)-1H-Indol”-Derivate wurden hinsichtlich ihrer Anordnung im Zwischenraum von Zirkoniumsulfophenylphosphonat untersucht . Diese Anwendung ist im Bereich des molekularen Designs von Bedeutung, wo die Anordnung von Molekülen die Materialeigenschaften beeinflussen kann, wie z. B. bei der Entwicklung von Sensoren oder Katalysatoren.

Antitumoraktivität

Bestimmte Derivate von “this compound” haben eine biologische Aktivität gegen bestimmte Krebszelltypen gezeigt. Das strukturelle Grundgerüst der Verbindung ermöglicht Modifikationen, die die Proliferation von Krebszellen gezielt hemmen können.

Antibakterielle und antifungale Anwendungen

Die gleichen Derivate, die eine Antitumoraktivität zeigen, haben auch antibakterielle und antifungale Aktivitäten gezeigt. Diese breite Bioaktivität macht “this compound” zu einem wertvollen Gerüst für die Entwicklung neuer antimikrobieller Mittel.

Nichtlineare optische Eigenschaften

Die Derivate der Verbindung wurden aufgrund ihrer Fähigkeit, ein dichtes Netz von Wasserstoffbrückenbindungen zu bilden, für ihren potenziellen Einsatz in der nichtlinearen Optik untersucht, was für Anwendungen in der optischen Signalverarbeitung entscheidend ist . Dazu gehören Anwendungen in der optischen Auslösung, der Lichtfrequenzumwandlung und optischen Speichern.

Synthese von polysubstituierten Pyrrolo[3,4-b]pyridin-5-onen

Forscher haben eine Reihe von polysubstituierten Pyrrolo[3,4-b]pyridin-5-onen unter Verwendung von “this compound” als Ausgangsmaterial synthetisiert . Diese Verbindungen wurden auf ihre biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf humane epitheliale Gebärmutterhalskarzinomzelllinien.

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial and antioxidant activities . They inhibit bacterial strains such as Escherichia coli and Staphylococcus epidermidis .

Mode of Action

Based on the antimicrobial and antioxidant activities of structurally similar compounds, it can be inferred that this compound may interact with bacterial cells or oxidative species to exert its effects .

Biochemical Pathways

Given its antimicrobial and antioxidant activities, it may be involved in pathways related to bacterial growth and oxidative stress .

Pharmacokinetics

A study on similar compounds indicates that they display desirable adme profiles .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may inhibit bacterial growth and reduce oxidative stress .

Biochemische Analyse

Biochemical Properties

5-(Pyridin-4-yl)-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with xanthine oxidoreductase, an enzyme involved in purine metabolism . This interaction can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways it regulates. Additionally, 5-(Pyridin-4-yl)-1H-indole can bind to certain receptors and transport proteins, modulating their function and impacting cellular processes.

Cellular Effects

The effects of 5-(Pyridin-4-yl)-1H-indole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the activity of tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . By modulating these pathways, 5-(Pyridin-4-yl)-1H-indole can alter cellular responses and potentially contribute to therapeutic outcomes in diseases such as cancer.

Molecular Mechanism

At the molecular level, 5-(Pyridin-4-yl)-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidoreductase results in the formation of N-glucuronides and N-glucosides, which are then excreted in urine . This binding interaction not only inhibits the enzyme’s activity but also alters the metabolic fate of the compound. Additionally, 5-(Pyridin-4-yl)-1H-indole can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Pyridin-4-yl)-1H-indole in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness and safety. In vitro and in vivo studies have shown that 5-(Pyridin-4-yl)-1H-indole remains relatively stable under physiological conditions, with minimal degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-(Pyridin-4-yl)-1H-indole vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with increasing dosage.

Metabolic Pathways

5-(Pyridin-4-yl)-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by xanthine oxidoreductase, leading to the formation of N-glucuronides and N-glucosides . These metabolites are then excreted in urine, highlighting the compound’s role in purine metabolism. Additionally, 5-(Pyridin-4-yl)-1H-indole can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of 5-(Pyridin-4-yl)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. For instance, human serum albumin can bind to this compound, facilitating its transport in the bloodstream . This interaction ensures that 5-(Pyridin-4-yl)-1H-indole is efficiently distributed to various tissues, where it can exert its biological effects. Additionally, the compound’s localization and accumulation within cells are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of 5-(Pyridin-4-yl)-1H-indole is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it has been shown to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . This localization is essential for the compound’s role in modulating cellular processes and achieving therapeutic outcomes.

Eigenschaften

IUPAC Name |

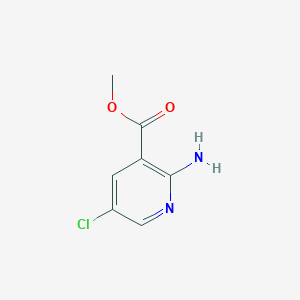

5-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUSCDHKJYONLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566328 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90679-35-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 5-(pyridin-4-yl)-1H-indole derivatives interact with their target in Mtb, and what are the downstream effects?

A: The research highlights that certain 5-(pyridin-4-yl)-1H-indole derivatives demonstrate strong binding affinity to two key Mtb enzymes: CYP125 and CYP142. [] These enzymes are cytochrome P450 enzymes involved in cholesterol metabolism, a process crucial for Mtb survival and virulence. By inhibiting CYP125 and CYP142, these compounds disrupt cholesterol catabolism within the bacteria. This disruption hinders Mtb's ability to utilize cholesterol, potentially impairing its growth, survival, and ability to evade the host's immune system.

Q2: What is the impact of structural modifications on the activity of 5-(pyridin-4-yl)-1H-indole derivatives against Mtb?

A: The study employed a structure-guided approach, indicating that modifications to the 5-(pyridin-4-yl)-1H-indole scaffold directly influenced the compounds' binding affinity and inhibitory activity against CYP125 and CYP142. [] While the specific modifications are not detailed in the provided abstract, it emphasizes that this approach led to the identification of compounds with micromolar in-cell activity against drug-resistant Mtb strains. This finding highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency and efficacy of these compounds as potential anti-tuberculosis agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

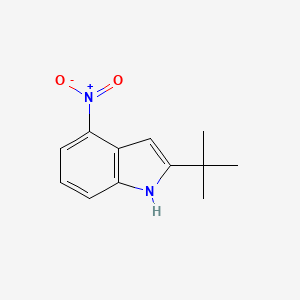

![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)